Fmoc-D-Met-OH
Overview
Description
Fmoc-D-Met-OH, also known as N-α-Fmoc-D-methionine, is a derivative of the amino acid Methionine . It has an Fmoc (Fluorenylmethoxycarbonyl) protecting group that ensures the compound’s stability during synthesis . It is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-D-Met-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile, making it suitable for peptide synthesis . The exposure of a nucleophilic primary amine by Fmoc deprotection in the presence of a reactive electrophile can lead to unwanted side reactions .Molecular Structure Analysis
The empirical formula of Fmoc-D-Met-OH is C20H21NO4S, and its molecular weight is 371.45 . The InChI key is BUBGAUHBELNDEW-GOSISDBHSA-N .Chemical Reactions Analysis
Fmoc-D-Met-OH is suitable for Fmoc solid-phase peptide synthesis . It is the standard reagent for coupling methionine into peptide sequences . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-D-Met-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Scientific Research Applications
Solid-Phase Syntheses of Peptides : Fmoc-D-Met-OH is utilized in the solid-phase synthesis of peptides, which is a critical technique in biochemistry and pharmacology. For example, Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, including Fmoc-D-Met-OH, for solid-phase syntheses of β-peptides, highlighting its utility in large-scale peptide production (Šebesta & Seebach, 2003).
Antibacterial and Anti-inflammatory Applications : The use of Fmoc-amino acids, including Fmoc-D-Met-OH, has been explored for antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) discussed the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their potential for integration in resin-based composites for biomedical applications (Schnaider et al., 2019).
Synthesis and Application in Peptide Science : Mergler et al. (2001) focused on the synthesis and application of Fmoc-His(3-Bum)-OH, a related compound, for minimal racemization in solid-phase peptide synthesis (SPPS), emphasizing the importance of such derivatives in peptide science (Mergler et al., 2001).
Development of Hydrogels : Fmoc-amino acids, including Fmoc-D-Met-OH, are used in the development of supramolecular hydrogels for biomedical applications. Croitoriu et al. (2021) investigated the antimicrobial activity of hydrogels based on Fmoc-Lys(FMOC)-OH (Croitoriu et al., 2021).
Fluorescent Silver Nanoclusters in Hydrogel Matrices : Roy and Banerjee (2011) described the use of N-terminally Fmoc protected amino acid, Fmoc-Phe-OH, to stabilize fluorescent silver nanoclusters within a hydrogel matrix. This highlights the potential of Fmoc-amino acids in nanotechnology and materials science (Roy & Banerjee, 2011).
Nanostructure Formation and Tuning : Zhang et al. (2016) explored the formation of gels by Fmoc-based molecules and their ability to switch chirality amplification during self-assembly by controlling the solvent environment. This demonstrates the role of Fmoc-amino acids in creating smart materials with tunable properties (Zhang et al., 2016).
Creation of Hybrid Nanomaterials : The development of hybrid nanomaterials using Fmoc-protected amino acids is another significant application. Roy and Banerjee (2012) demonstrated the incorporation of functionalized single-walled carbon nanotubes into Fmoc-Phe-OH based hydrogels, showcasing the potential of Fmoc-amino acids in creating advanced composite materials (Roy & Banerjee, 2012).
Green Solid-Phase Peptide Synthesis : Jad et al. (2016) reported on the use of green solvents in solid-phase peptide synthesis involving Fmoc-amino acids, emphasizing the environmental benefits of this approach (Jad et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-D-Met-OH has been used in the modification of interfaces for high-efficient perovskite solar cells . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite reduces the surface trap states of perovskite films, resulting in inhibition of charge recombination and enhanced charge transport . This suggests potential future applications of Fmoc-D-Met-OH in the field of solar energy.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Met-OH | |
CAS RN |
112883-40-6 | |
Record name | D-FMOC-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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